2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol

Cannabinoid receptor Structure–activity relationship Pyrazole regioisomer

2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol (CAS 1708260-07-4) is a fully substituted 1H-pyrazole derivative bearing a 3,5-dichlorophenyl ring at C5, a nitro group at C4, and an N1-hydroxyethyl side chain. Its molecular formula is C₁₁H₉Cl₂N₃O₃ (MW 302.11 g/mol) with a computed XLogP3-AA of 2.2 and a topological polar surface area (TPSA) of 83.9 Ų.

Molecular Formula C11H9Cl2N3O3
Molecular Weight 302.11 g/mol
Cat. No. B11775469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
Molecular FormulaC11H9Cl2N3O3
Molecular Weight302.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2CCO)[N+](=O)[O-]
InChIInChI=1S/C11H9Cl2N3O3/c12-8-3-7(4-9(13)5-8)11-10(16(18)19)6-14-15(11)1-2-17/h3-6,17H,1-2H2
InChIKeyFZJSESKCVAOPTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol (CAS 1708260-07-4): Structural Identity and Class Profile for Procurement Evaluation


2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol (CAS 1708260-07-4) is a fully substituted 1H-pyrazole derivative bearing a 3,5-dichlorophenyl ring at C5, a nitro group at C4, and an N1-hydroxyethyl side chain. Its molecular formula is C₁₁H₉Cl₂N₃O₃ (MW 302.11 g/mol) with a computed XLogP3-AA of 2.2 and a topological polar surface area (TPSA) of 83.9 Ų [1]. The compound belongs to the 1-aryl-4-nitropyrazole class, a scaffold with established relevance across both pharmaceutical kinase inhibition programs and agrochemical herbicide/fungicide discovery [2]. It is commercially supplied as a research-grade building block at ≥95% purity (AKSci) and ≥98% purity (MolCore) [1].

Why Regioisomeric 5-Aryl-4-nitro-1H-pyrazole-1-ethanols Cannot Be Interchanged: Critical Role of Chlorine Position on the Phenyl Ring


Compounds within the 5-(dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol family share identical molecular formula (C₁₁H₉Cl₂N₃O₃), molecular weight (302.11 g/mol), and computed global descriptors including XLogP3-AA (2.2) and TPSA (83.9 Ų) across the 2,4-, 3,4-, and 3,5-dichloro regioisomers [1]. However, the position of chlorine atoms on the phenyl ring governs the vector of the molecular dipole, the π-electron density distribution, and steric accessibility around the aryl-pyrazole bond, all of which differentially affect target recognition. Published structure–activity relationship (SAR) data on related pyrazole series demonstrate that the dichlorophenyl substitution pattern is a decisive determinant of receptor binding affinity: for cannabinoid CB1 receptor antagonism, the 2,4-dichlorophenyl configuration was explicitly identified as optimal, while alternative substitution patterns including 4-chlorophenyl and 4-nitrophenyl led to markedly decreased affinity [2]. Consequently, substituting the 3,5-dichlorophenyl isomer for its 2,4- or 3,4-congeners without experimental validation introduces an uncontrolled variable in any biological assay or SAR campaign.

Quantitative Differentiation Evidence for 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol vs. Closest Analogs


Regioisomeric Differentiation: 3,5-Dichlorophenyl vs. 2,4-Dichlorophenyl Substitution and CB1 Receptor Binding SAR

In a systematic pyrazole SAR study for CB1 receptor antagonism, compounds bearing a 2,4-dichlorophenyl group at the pyrazole N1 position exhibited optimal binding affinity. Replacement with 4-chlorophenyl reduced affinity, and 4-nitrophenyl or 4-aminophenyl substitutions further decreased potency [1]. The target compound carries a 3,5-dichlorophenyl group at the pyrazole C5 position rather than the 2,4-dichloro pattern, placing both chlorine atoms meta to the point of pyrazole attachment. This meta,meta-disposition creates a symmetric electron-withdrawing field distinct from the ortho,para-pattern of the 2,4-isomer. While direct CB1 binding data for the 3,5-isomer are not published, the established SAR demonstrates that aryl chlorine topology materially controls target engagement in this chemotype [1]. For users pursuing kinase or GPCR targets, the 3,5-isomer offers a structurally complementary probe to the more extensively characterized 2,4-isomer series.

Cannabinoid receptor Structure–activity relationship Pyrazole regioisomer

Computed Complexity Index Differentiates 3,5-Isomer from 2,4-Isomer

PubChem's Cactvs-based molecular complexity score assigns a value of 319 to the 3,5-dichlorophenyl isomer (CID 97626858) versus 329 to the 2,4-dichlorophenyl isomer (CID 97626856), despite identical molecular formula (C₁₁H₉Cl₂N₃O₃), molecular weight (302.11 g/mol), XLogP3-AA (2.2), TPSA (83.9 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and rotatable bond count (3) [1][2]. The complexity difference of 10 units arises from the symmetry of the 3,5-substitution pattern, which reduces the number of distinct topological environments relative to the asymmetric 2,4-pattern. This lower complexity can translate into simpler NMR spectra and potentially more predictable metabolic fate, as symmetrical molecules may present fewer sites for regioselective oxidative metabolism.

Molecular complexity Chemoinformatics Isomer comparison

N1-Hydroxyethyl Functional Handle vs. N-Unsubstituted Analog: Synthetic Diversification Potential

The target compound carries a primary alcohol (hydroxyethyl) group at the pyrazole N1 position, which is absent in the closest N-unsubstituted analog 3-(3,5-dichlorophenyl)-4-nitro-1H-pyrazole (CAS 1708380-52-2, MW 258.06 g/mol) . This N1-hydroxyethyl group provides a synthetic handle for further elaboration: it can undergo O-alkylation, acylation, sulfonylation, oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group (mesylate/tosylate) for nucleophilic displacement. In contrast, the N-unsubstituted analog requires N-functionalization prior to such derivatization, adding a synthetic step and potentially introducing regioisomeric mixtures if N1/N2 selectivity is not controlled. While no quantitative rate data comparing derivatization efficiency are published, the presence of the pre-installed hydroxyethyl group eliminates one synthetic operation from multi-step library synthesis workflows.

Medicinal chemistry Synthetic intermediate Functional group interconversion

Agrochemical Scaffold Validation: The 3,5-Dichlorophenyl-Pyrazole Core in Commercial Fungicide RPA 406194

The 3,5-dichlorophenyl-pyrazole substructure present in the target compound is a validated pharmacophore in agrochemical discovery. RPA 406194 (4-chloro-3-(3,5-dichlorophenyl)-1H-pyrazole) is a known fungicidal compound whose solid-state structure was solved by combined ¹³C NMR, X-ray powder diffraction, and molecular modeling, confirming the importance of the 3,5-dichlorophenyl-pyrazole core for agrochemical activity [1]. In contrast, the 2,4-dichlorophenyl-pyrazole regioisomer is more prominently represented in mammalian pharmacology (e.g., CB1 antagonist SR141716A and kinase inhibitor programs), suggesting a divergence in application space between the two substitution patterns: 3,5-dichloro for crop protection agents, 2,4-dichloro for human therapeutic targets [2]. The target compound, combining the 3,5-dichlorophenyl-pyrazole core with a 4-nitro group and an N1-hydroxyethyl linker, occupies a structural intersection between these two application domains.

Agrochemical Fungicide Crop protection

Commercial Purity Specifications: 95% vs. 98% Minimum Purity Across Suppliers

The target compound is available from at least two commercial suppliers with distinct minimum purity specifications: AKSci (Catalog 1740ED) specifies ≥95% purity, while MolCore offers the compound at ≥98% purity (NLT 98%) under ISO-certified quality systems . For procurement decisions, the 98% grade may reduce the need for in-house purification prior to use in sensitive biochemical assays where impurities could confound dose–response measurements. The 2,4-dichloro and 3,4-dichloro regioisomers are also available at ≥95% from AKSci (Catalogs 1739ED and 1736ED, respectively) , establishing that the 3,5-isomer's supply chain parity with its regioisomers in the 95% tier, while the 98% option provides an incremental purity advantage for users with stringent requirements.

Quality control Vendor comparison Purity specification

Evidence-Based Application Scenarios for 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol in Research and Industrial Procurement


Regioisomeric Probe in Kinase or GPCR Selectivity Panels

When profiling compound selectivity across a panel of kinases or GPCRs, the 3,5-dichlorophenyl isomer serves as a structurally matched but topologically distinct comparator to the 2,4-dichlorophenyl isomer. Published SAR on pyrazole-based CB1 antagonists demonstrates that chlorine position on the phenyl ring materially alters target binding [1]. Including both regioisomers in a screening panel enables teams to deconvolute whether observed activity derives from the pyrazole-nitro core or from the specific aryl chlorine geometry, thereby refining pharmacophore models.

Agrochemical Lead Optimization Leveraging the 3,5-Dichlorophenyl-Pyrazole Core

The 3,5-dichlorophenyl-pyrazole substructure is a validated scaffold in fungicide development, as demonstrated by RPA 406194 [2]. The target compound extends this core with a 4-nitro group (electron-withdrawing, potentially enhancing target electrophilic interactions) and an N1-hydroxyethyl chain (modulating solubility and providing a derivatization handle). Agrochemical discovery teams can use this compound as a starting point for synthesizing analogs aimed at fungal targets where the 3,5-dichloro pattern has precedent.

Synthetic Intermediate for Focused Library Construction

The pre-installed N1-hydroxyethyl group eliminates one synthetic step relative to N-unsubstituted analogs such as 3-(3,5-dichlorophenyl)-4-nitro-1H-pyrazole (CAS 1708380-52-2) . The primary alcohol can be directly elaborated via O-alkylation, esterification, or oxidation to access diverse chemotypes without the regioselectivity challenges of N-functionalization. This compound is therefore positioned as a late-stage diversification intermediate for parallel synthesis workflows in medicinal chemistry.

Analytical Reference Standard for Regioisomeric Purity Assessment

Given that the 2,4-, 3,4-, and 3,5-dichlorophenyl regioisomers share identical molecular weight and near-identical computed LogP and TPSA, they may co-elute under standard reversed-phase LC-MS conditions [3]. The 3,5-isomer, with its lower Cactvs complexity score (319 vs. 329 for the 2,4-isomer) and symmetric chlorine arrangement, can serve as a well-defined reference standard for developing isomer-resolving chromatographic methods, ensuring that purchased or synthesized batches are free of regioisomeric contamination.

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